Enhanced Aqueous Solubility and Metabolic Stability vs. N1-Methyl Analog
The N1-2,2-difluoroethyl substitution in pyrazole 16a provides a quantifiable improvement in aqueous solubility and metabolic stability compared to the N1-methyl analog (compound 6). This data, from a series of HPK1 inhibitors, supports the strategic use of the 2,2-difluoroethyl group to mitigate the risks of poor absorption and high clearance [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 13 µM |
| Comparator Or Baseline | N1-methyl pyrazole 6: 7.3 µM |
| Quantified Difference | +5.7 µM (approx. 1.8-fold increase) |
| Conditions | Aqueous solubility assay, pH 7.4 |
Why This Matters
Higher aqueous solubility can facilitate in vitro assay development and improve oral absorption potential, a critical parameter for selecting a lead-like building block.
- [1] Metrano, A. J., Morrill, L. A., Bommakanti, G., Casella, R., Cook, S., Escobar, R. A., ... & Grimster, N. P. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. *RSC Medicinal Chemistry*, Advance Article, DOI: 10.1039/D5MD00309A. View Source
